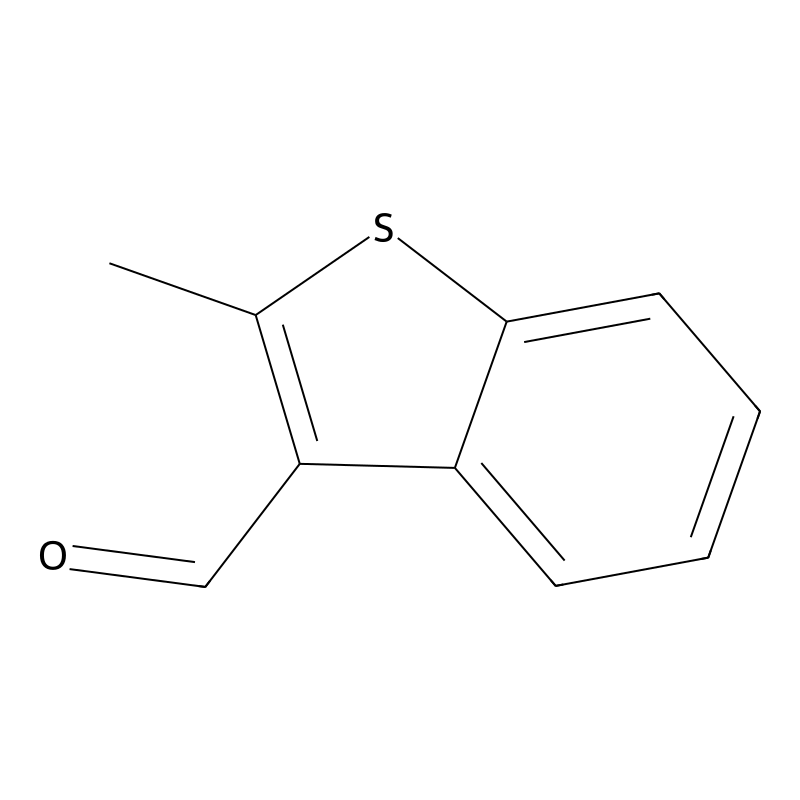2-Methyl-1-benzothiophene-3-carbaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- It has a molecular formula of C10H8OS and a molecular weight of 176.24 .
- It appears as a pale yellow crystalline powder .
- It’s stored at temperatures between 0-8 °C .
2-Methyl-1-benzothiophene-3-carbaldehyde
is a biochemical used in proteomics research.
- It has a molecular formula of C10H8OS and a molecular weight of 176.24 .
- It appears as a pale yellow crystalline powder .
- It’s stored at temperatures between 0-8 °C .
2-Methyl-1-benzothiophene-3-carbaldehyde
- It has a molecular formula of C10H8OS and a molecular weight of 176.24 .
- It appears as a pale yellow crystalline powder .
- It’s stored at temperatures between 0-8 °C .
2-Methyl-1-benzothiophene-3-carbaldehyde
2-Methyl-1-benzothiophene-3-carbaldehyde is a chemical compound with the molecular formula C10H8OS and a molecular weight of 176.24 g/mol. It is characterized by a benzothiophene ring structure with a methyl group and a carbaldehyde functional group. The compound appears as a pale yellow crystalline powder, typically melting between 85-98 °C, depending on purity and specific conditions . Its InChI Key is DRZGHNXLEQHVHB-UHFFFAOYSA-N, and it has a CAS number of 30446-99-2 .
There is no current information available on the specific mechanism of action of 2-Methyl-1-benzothiophene-3-carbaldehyde in biological systems.
Future Research Directions
2-Methyl-1-benzothiophene-3-carbaldehyde presents an interesting structure with potential applications in various fields. Here are some possibilities for future research:
- Synthesis and characterization: Develop efficient methods for synthesizing the compound and fully characterize its physical and chemical properties.
- Medicinal chemistry: Explore the potential biological activity of the compound and its derivatives for therapeutic applications. This could involve investigating interactions with specific enzymes or receptors.
- Materials science: Investigate the potential use of the compound or its derivatives in the development of new functional materials with specific electronic or optical properties.
- Nucleophilic Addition: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.
- Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid.
- Condensation Reactions: It can undergo condensation with amines or alcohols to form imines or acetals, respectively.
These reactions are significant in synthetic organic chemistry for constructing more complex molecules.
Synthesis of 2-Methyl-1-benzothiophene-3-carbaldehyde can be achieved through several methods:
- Friedel-Crafts Acylation: This method involves the acylation of 2-methylthiophene using an appropriate acyl chloride in the presence of a Lewis acid catalyst.
- Oxidation of Benzothiophene Derivatives: Starting from 2-methylbenzothiophene, oxidation reactions can introduce the aldehyde functional group.
- Rearrangement Reactions: Certain rearrangements of simpler precursors may yield this compound through intermediate steps.
Each method's efficiency and yield may vary based on reaction conditions and reagents used.
2-Methyl-1-benzothiophene-3-carbaldehyde finds applications in various fields:
- Research Chemicals: Used in laboratories for synthetic organic chemistry and proteomics research .
- Pharmaceutical Development: Potential precursor for developing new drugs due to its unique structure and properties.
- Material Science: Investigated for use in organic electronics and photonic materials due to its electronic properties.
Interaction studies involving 2-Methyl-1-benzothiophene-3-carbaldehyde may focus on its binding affinity with biological targets or its reactivity with other chemical species. Such studies are crucial for understanding its potential therapeutic roles or toxicological profiles. Specific interactions would need to be explored through experimental assays.
Several compounds share structural similarities with 2-Methyl-1-benzothiophene-3-carbaldehyde, including:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| 3-Methylbenzo[b]thiophene-2-carboxaldehyde | Contains benzothiophene core | Features a carboxaldehyde group instead of an aldehyde |
| Benzothiophene | Core structure | Lacks substituents, simpler structure |
| 2-Ethylbenzothiophene | Similar core | Different substitution pattern |
These compounds highlight the unique features of 2-Methyl-1-benzothiophene-3-carbaldehyde, particularly its specific substitution at the methyl group and the presence of an aldehyde functional group. Each compound's distinct properties contribute to different potential applications in research and industry.








